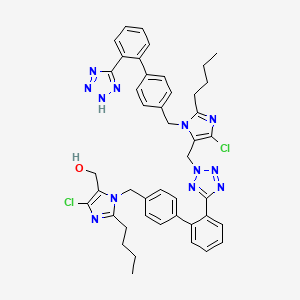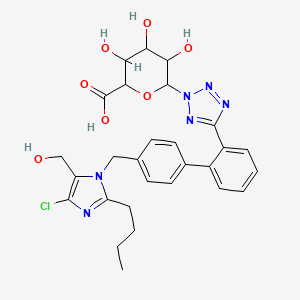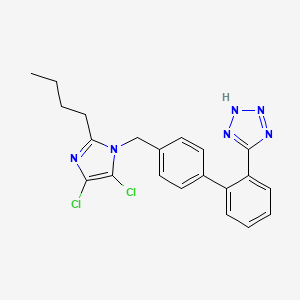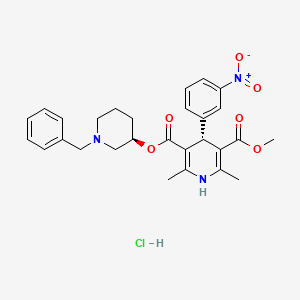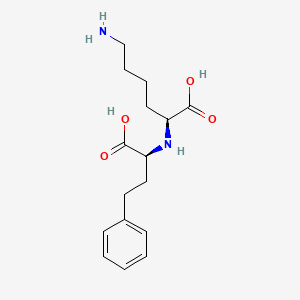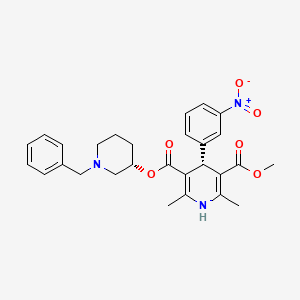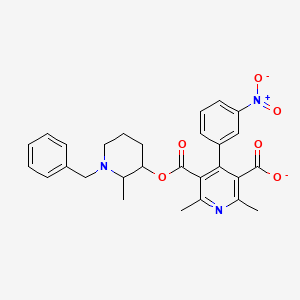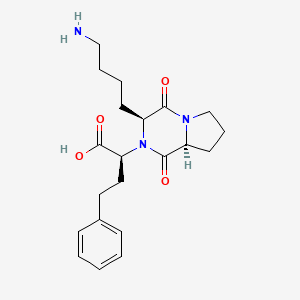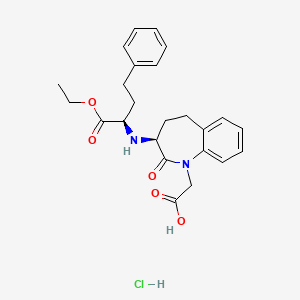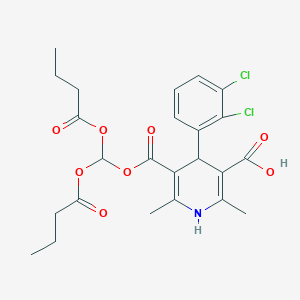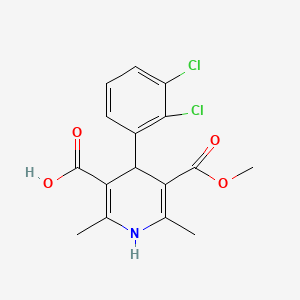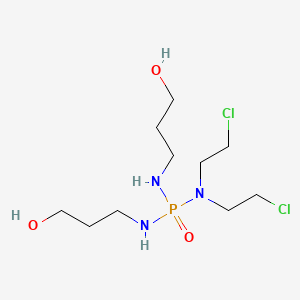
Cyclophosphamide Impurity A
Overview
Description
Cyclophosphamide Impurity A is a byproduct formed during the synthesis and degradation of cyclophosphamide, a widely used chemotherapeutic agent. Cyclophosphamide is an alkylating agent that is used to treat various types of cancers and autoimmune diseases. Impurities such as this compound can arise during the manufacturing process or storage, and their identification and quantification are crucial for ensuring the safety and efficacy of the drug.
Mechanism of Action
Target of Action
Cyclophosphamide, the parent compound of Cyclophosphamide Impurity A, primarily targets cells in the body that are rapidly dividing . This includes cancer cells in conditions such as lymphomas, myelomas, leukemia, neuroblastoma, ovarian adenocarcinoma, retinoblastoma, and breast carcinoma .
Mode of Action
Cyclophosphamide is a prodrug that undergoes hepatic transformation to form 4-hydroxycyclophosphamide, which then breaks down to form the ultimate alkylating agent, phosphoramide mustard . Phosphoramide mustard forms cross-linkages within and between adjacent DNA strands at the guanine N-7 position . These modifications are permanent and eventually lead to programmed cell death .
Biochemical Pathways
The metabolism of Cyclophosphamide involves several biochemical pathways. Hepatic enzymes first convert Cyclophosphamide to hydroxycyclophosphamide and then subsequently metabolized to aldophosphamide . Aldophosphamide is the pharmacologically active metabolite . The phosphoramide metabolite forms cross-linkages within and between adjacent DNA strands at the guanine N-7 position . These modifications are permanent and eventually lead to programmed cell death .
Pharmacokinetics
Cyclophosphamide is inactive until it undergoes hepatic transformation to form 4-hydroxycyclophosphamide, which then breaks down to form the ultimate alkylating agent, phosphoramide mustard . The pharmacokinetics of Cyclophosphamide have been understood for many years; those of the cytotoxic metabolites have been described more recently .
Result of Action
The result of Cyclophosphamide’s action is the inhibition of cell division, resulting in cell death . This is achieved by the formation of cross-linkages at guanine N-7 sites in DNA, inhibiting cell division . The cytotoxic effect is mainly due to cross-linking of strands of DNA and RNA, and to inhibition of protein synthesis .
Action Environment
The action of Cyclophosphamide can be influenced by various environmental factors. For instance, the sterile powder formulation of Cyclophosphamide contains not less than 90.0% and not more than 105.0% of the labeled amount of anhydrous Cyclophosphamide . This indicates that the storage and handling conditions of the drug can impact its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Cyclophosphamide Impurity A interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide . The nature of these interactions is complex and involves multiple steps, including hydroxylation and non-enzymatic generation of bioactive metabolites .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause neurotoxicity, leading to cognitive deficits, anxiety, depression, and motor dysfunction .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can cause oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For example, it has been shown that lower doses of Cyclophosphamide are relatively selective for T cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . For instance, high-dose treatments for 10 days have been shown to induce bone marrow suppression in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the metabolism of arachidonic acid, glycophospholipid, and pyrimidine .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation . Detailed information on the transport and distribution of this compound is currently limited.
Preparation Methods
The preparation of Cyclophosphamide Impurity A involves synthetic routes that are similar to those used for cyclophosphamide itself. The synthesis typically involves the reaction of bis(2-chloroethyl)amine with phosphoramide derivatives under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully monitored to minimize the formation of impurities. Industrial production methods often involve large-scale synthesis in reactors, followed by purification steps such as crystallization, filtration, and chromatography to isolate and quantify the impurities .
Chemical Reactions Analysis
Cyclophosphamide Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .
Scientific Research Applications
Cyclophosphamide Impurity A is primarily studied in the context of drug safety and efficacy. Its identification and quantification are essential for quality control in the pharmaceutical industry. Additionally, research on this compound can provide insights into the stability and degradation pathways of cyclophosphamide, which can inform the development of more stable and effective formulations. In the field of toxicology, studies on this compound can help assess the potential risks associated with its presence in drug formulations .
Comparison with Similar Compounds
Cyclophosphamide Impurity A can be compared with other impurities formed during the synthesis of cyclophosphamide, such as Impurity B and Impurity D. These impurities share similar chemical structures and formation pathways but may differ in their specific chemical properties and biological activities. For example, Impurity B may have different reactivity towards oxidizing or reducing agents compared to Impurity A. Understanding these differences is important for optimizing the synthesis and purification processes to minimize the presence of harmful impurities .
Properties
IUPAC Name |
3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVPTKBTWQELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly used to quantify Cyclophosphamide Impurity A in drug substances and formulations?
A1: [] Non-suppressed ion chromatography (IC) is a validated method used to quantify this compound in both drug substances and formulations. This method utilizes a low-capacity cation exchange column and a weakly acidic mobile phase to achieve optimal resolution of impurities. Detection is achieved using conductivity and UV detectors connected in series. [] Additionally, the compendial Thin Layer Chromatography (TLC) method is also mentioned as a possible alternative. []
Q2: What is the validated Limit of Quantification (LOQ) for this compound using the described ion chromatography method?
A2: The validated LOQ for this compound using the described ion chromatography method is 10 mg/L. [] This level of sensitivity highlights the method's ability to accurately detect and quantify trace amounts of the impurity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


